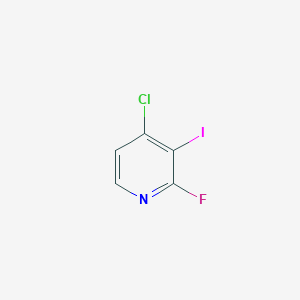

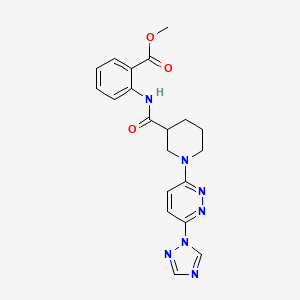

![molecular formula C13H18N2O2S B2890917 N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-04-3](/img/structure/B2890917.png)

N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound. It is a derivative of thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and its derivatives have been extensively studied for their synthesis and structural properties. For instance, a closely related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was synthesized and characterized using X-ray diffraction, revealing significant intra and intermolecular hydrogen bonding, indicating its potential for further chemical modifications and applications (Vasu et al., 2004).

Anti-inflammatory and Antihypertensive Properties

Benzo[b]thiophene derivatives, including those related to the compound , have been explored for their potential anti-inflammatory and antihypertensive properties. For example, specific derivatives have shown efficacy in inhibiting cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1, crucial in inflammatory processes. This includes the compound PD 144795, a benzo[b]thiophene derivative, which demonstrated oral activity in various inflammation models (Boschelli et al., 1995).

Pharmacological Activities

Several pharmacological activities have been attributed to novel thiophene derivatives synthesized from similar compounds. For instance, a series of thiophene derivatives exhibited high antiarrhythmic, serotonin antagonist, and antianxiety activities compared to various control drugs, highlighting the versatility of these compounds in drug development (Amr et al., 2010).

Heterocyclic Synthesis

The compound has also been a key intermediate in the synthesis of various heterocyclic derivatives. For instance, benzo[b]thiophen-2-yl-hydrazonoesters, synthesized using a related compound, were used to yield a variety of nitrogen nucleophiles, leading to the synthesis of multiple heterocyclic compounds (Mohareb et al., 2004). Similarly, 2-aminothiophene-3-carboxamide has been utilized for the synthesis of biologically active, fused heterocyclic derivatives, indicating its significance in pharmaceutical chemistry (Wardakhan et al., 2005).

Adenosine Receptor Allosteric Enhancers

Derivatives of the compound have been evaluated as adenosine A1 receptor allosteric enhancers, with some compounds showing greater potency and efficacy than existing enhancers. This opens up potential applications in neurological and cardiovascular therapies (Nikolakopoulos et al., 2006).

Zukünftige Richtungen

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties, including “N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

N-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-3-10(16)15-13-11(12(17)14-2)8-6-4-5-7-9(8)18-13/h3-7H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPIVIASYVZDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one](/img/structure/B2890836.png)

![4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2890839.png)

![N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B2890840.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890847.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2890848.png)

![N-[3-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2890849.png)